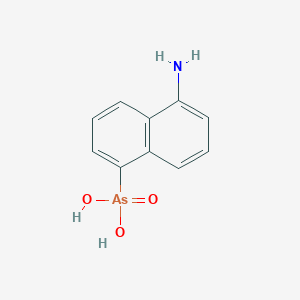

(5-Aminonaphthalen-1-yl)arsonic acid

Description

Significance of Arylarsonic Acids within Synthetic Organic Chemistry

Arylarsonic acids are valuable intermediates and building blocks in synthetic organic chemistry. Their synthesis has been a subject of study for over a century, with several named reactions developed for their preparation. The most common methods include the Béchamp reaction and the Bart reaction.

The Béchamp reaction , first reported in 1863, involves the reaction of an aromatic amine with arsenic acid. acs.org This electrophilic aromatic substitution method has been historically significant for producing various arsonic acids. For instance, the application of the Béchamp reaction to α-naphthylamine has been documented, leading to the formation of naphthalenearsonic acids. acs.org

The Bart reaction provides an alternative route, utilizing the reaction of a diazonium salt with an arsenite. researchgate.net This method is often preferred for its versatility and applicability to a wider range of aromatic amines.

These synthetic routes underscore the accessibility of arylarsonic acids, enabling their use in further chemical transformations and the development of more complex organoarsenic compounds.

Research Landscape of Aminonaphthalene Scaffolds in Modern Chemical Science

The aminonaphthalene scaffold is a privileged structure in medicinal chemistry and materials science. The position of the amino group on the naphthalene (B1677914) ring system significantly influences the molecule's chemical and physical properties, including its fluorescence and biological activity.

Derivatives of aminonaphthalene have been investigated for a wide range of applications, including:

Anticancer agents: Certain naphthalene-based compounds have shown promising anticancer activity.

Antimicrobial agents: The naphthalene framework is found in a number of compounds with antibacterial and antifungal properties.

Fluorescent probes: The inherent fluorescence of the naphthalene ring system makes its derivatives useful as sensors and imaging agents.

The versatility of the aminonaphthalene scaffold stems from the reactivity of both the aromatic ring and the amino group, allowing for a diverse range of chemical modifications to fine-tune the desired properties.

Position of (5-Aminonaphthalen-1-yl)arsonic acid within Organoarsenic Compound Studies

This compound is an intriguing molecule that combines the structural features of both an arylarsonic acid and an aminonaphthalene. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature allows for informed speculation on its synthesis, properties, and potential areas of interest.

Synthesis: Based on established synthetic methodologies for arylarsonic acids, the synthesis of this compound could likely be achieved through two primary routes:

Direct arsonation of 5-aminonaphthalene (also known as 1-naphthylamine-5-amine) via the Béchamp reaction. This would involve heating 5-aminonaphthalene with arsenic acid.

The Bart reaction starting from 5-aminonaphthalene. This would involve diazotization of the amino group followed by reaction with an arsenite salt.

Potential Research Interest: The dual functionality of this compound presents several avenues for research:

Coordination Chemistry: The arsonic acid group can act as a ligand for metal ions, and the amino group provides an additional coordination site. This could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural and catalytic properties.

Materials Science: The combination of the fluorescent naphthalene core and the reactive arsonic acid and amino groups could be exploited in the design of new functional materials, such as sensors or components for electronic devices.

Medicinal Chemistry: While the toxicological profile would need careful consideration, the unique structure could be a starting point for the design of new therapeutic agents, leveraging the known biological activities of both aminonaphthalenes and certain organoarsenicals.

Below is a data table summarizing the key functional groups and the parent structures of the compound in focus.

| Component | Chemical Class | Key Functional Group |

| Arsonic Acid | Organoarsenic Compound | -AsO(OH)₂ |

| Aminonaphthalene | Aromatic Amine | -NH₂ on a naphthalene ring |

The study of this compound lies at the intersection of classical organometallic chemistry and modern functional materials science. While it may not be a widely studied compound, its structure holds potential for the development of new chemical entities with unique properties. Further investigation into its synthesis, characterization, and reactivity is warranted to fully explore its potential.

Properties

CAS No. |

5430-38-6 |

|---|---|

Molecular Formula |

C10H10AsNO3 |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

(5-aminonaphthalen-1-yl)arsonic acid |

InChI |

InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |

InChI Key |

PQATWXVDRZZHBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 5 Aminonaphthalen 1 Yl Arsonic Acid

Historical Context of Arsonic Acid Synthesis Relevant to Aminonaphthalene Derivatives

The foundational method for the synthesis of aromatic arsonic acids is the Béchamp reaction, first reported by Antoine Béchamp in 1854. This reaction involves the direct arsenation of an activated aromatic ring, such as an aniline (B41778) derivative, with arsenic acid (H₃AsO₄) wikipedia.org. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the arsenic acid acts as the electrophile. This method proved to be a cornerstone in the development of organoarsenic chemistry.

Historically, the Béchamp reaction has been applied to naphthalene (B1677914) derivatives. For instance, the arsenation of 1-naphthylamine (B1663977) (α-naphthylamine) has been documented to produce naphthalenearsonic acids google.com. This historical precedent suggests that a similar approach could be envisioned for the synthesis of (5-Aminonaphthalen-1-yl)arsonic acid, likely starting from 5-amino-1-naphthalenesulfonic acid (Laurent's acid) sigmaaldrich.comresearchgate.net. The sulfonic acid group in Laurent's acid could potentially be replaced by an arsonic acid group under forcing conditions, or the amino group could direct the arsenation to the desired position. However, the regioselectivity of such a reaction on a substituted naphthalene ring system would be a critical factor to control.

Another historically significant method for the preparation of aromatic arsonic acids is the Bart reaction. This reaction involves the decomposition of an aromatic diazonium salt in the presence of an arsenite salt, typically in the presence of a copper catalyst. While not as direct as the Béchamp reaction, the Bart reaction offers an alternative route that could be adapted for the synthesis of the target compound, starting from the corresponding diazonium salt of 5-aminonaphthalene.

Development of Novel Synthetic Pathways for the Target Compound

While classical methods provide a conceptual framework, modern organic synthesis seeks more efficient and selective pathways. For the synthesis of this compound, several novel strategies can be conceptualized, drawing from recent advancements in C-As bond formation.

One promising avenue involves the use of transition metal-catalyzed cross-coupling reactions. Methodologies for the formation of carbon-carbon and carbon-heteroatom bonds have seen significant progress, and these principles can be extended to C-As bond formation nih.govbeilstein-journals.orgnih.gov. A plausible route could involve the palladium- or copper-catalyzed coupling of a halogenated naphthalene precursor, such as 1-halo-5-aminonaphthalene, with an arsenic pronucleophile. The choice of ligand and reaction conditions would be crucial in achieving high efficiency and selectivity.

Direct C-H activation and functionalization is another burgeoning area of research that could offer a more atom-economical approach beilstein-journals.org. A directed C-H arsenation, where the amino group or a derivative thereof directs a transition metal catalyst to the C1 position of the naphthalene ring, would be a highly desirable and elegant synthetic strategy. Cobalt-catalyzed C-H alkoxylation of 1-naphthylamine derivatives has been demonstrated, showcasing the potential for regioselective functionalization of the naphthalene core nih.govnih.govresearchgate.net. Adapting such a system for C-As bond formation would represent a significant methodological advancement.

Furthermore, the direct amination of pre-functionalized naphthalenearsonic acids could be explored as a convergent synthetic route nih.govntu.edu.sg. For example, if a naphthalenearsonic acid with a suitable leaving group at the 5-position were available, a nucleophilic aromatic substitution or a transition metal-catalyzed amination could be employed to introduce the amino group.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The successful synthesis of this compound, regardless of the chosen pathway, would heavily rely on the meticulous optimization of reaction parameters to maximize yield and purity. Key parameters that typically require careful tuning include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reagents nih.govethz.ch.

In the context of a potential Béchamp-type reaction, the concentration of arsenic acid, the reaction temperature, and the method of product isolation would be critical variables. High temperatures are often required, which can lead to the formation of undesired byproducts. Therefore, a systematic study of the temperature profile would be necessary to find the optimal balance between reaction rate and selectivity.

For modern catalytic approaches, such as cross-coupling or C-H activation, the choice of catalyst system (metal precursor and ligand) is paramount. Screening a library of ligands can often lead to significant improvements in yield and selectivity. Additionally, the nature of the base, solvent, and any additives can have a profound impact on the catalytic cycle. Design of experiments (DoE) methodologies could be employed to efficiently explore the multidimensional reaction space and identify optimal conditions.

Yield enhancement can also be achieved through careful work-up and purification procedures. The amphoteric nature of aminonaphthalenearsonic acids, possessing both a basic amino group and an acidic arsonic acid group, might necessitate specialized purification techniques such as isoelectric precipitation or ion-exchange chromatography.

| Parameter | Potential Range/Options | Rationale for Optimization |

| Temperature | 25 - 200 °C | Influences reaction rate and selectivity; higher temperatures may lead to decomposition or side reactions. |

| Solvent | Water, Acetic Acid, High-boiling polar aprotic solvents (e.g., DMF, NMP) | Affects solubility of reactants and intermediates, and can influence the reaction mechanism. |

| Catalyst | (For catalytic methods) Pd, Cu, Co complexes with various ligands | The choice of metal and ligand is crucial for catalytic activity, selectivity, and functional group tolerance. |

| Reactant Ratio | Stoichiometric to excess | Optimizing the ratio of the naphthalene precursor to the arsenating agent can maximize the conversion of the limiting reagent and minimize side reactions. |

| Reaction Time | 1 - 48 hours | Ensuring the reaction goes to completion without significant product degradation. |

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity is a paramount concern in the synthesis of this compound. The naphthalene ring system has multiple positions available for substitution, and directing the incoming arsonic acid group specifically to the C1 position while starting with a 5-amino substituted naphthalene is a significant challenge.

In a Béchamp-type electrophilic arsenation of 5-aminonaphthalene, the directing effect of the amino group would be the primary determinant of regioselectivity. The amino group is an activating, ortho-, para-director. In the case of 5-aminonaphthalene, the ortho positions are C4 and C6, and the para position is C8. Therefore, direct arsenation would likely not favor the desired C1 position. To achieve the target isomer, a different strategy would be necessary. One possibility is to start with a precursor where the desired substitution pattern is already established, for instance, by utilizing a directing group that can be later converted to the amino group, or by employing a blocking group strategy to prevent reaction at undesired positions.

Modern synthetic methods, such as directed C-H activation, offer more precise control over regioselectivity. By choosing an appropriate directing group attached to the amino function, it may be possible to selectively functionalize the C1 position nih.govnih.govresearchgate.net.

Stereochemical control , in the context of this compound itself, is not a factor as the molecule is achiral. However, if the synthetic pathway involves chiral intermediates or catalysts, the principles of stereoselective synthesis would become relevant mdpi.comrsc.orgcdnsciencepub.comcambridgescholars.com. For instance, if a chiral auxiliary were used to control the regioselectivity of a reaction, its subsequent removal would need to be considered. The field of asymmetric synthesis of chiral organoarsenic compounds is an emerging area, and while not directly applicable to this specific achiral target, the methodologies developed could be relevant for the synthesis of chiral derivatives mdpi.com.

Green Chemistry Approaches in the Preparation of this compound Precursors

For the preparation of the precursor, 5-aminonaphthalene, greener synthetic routes can be considered. Traditional methods often involve harsh conditions and the use of hazardous reagents. The development of catalytic methods for the amination of naphthols or the reduction of nitronaphthalenes using more environmentally benign reagents and conditions would be a significant improvement.

In the arsenation step itself, several green chemistry principles can be applied:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Direct C-H activation/arsenation would be superior to a Béchamp or Bart reaction in this regard, as it avoids the use of stoichiometric reagents that end up as waste.

Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents rsc.orgresearchgate.net.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Developing a catalytic version of the arsenation reaction would be a major green advancement.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption researchgate.net.

While the direct application of green chemistry to the synthesis of this compound is not yet well-documented, the broader trends in sustainable chemistry provide a clear roadmap for future research in this area.

| Green Chemistry Principle | Application to Synthesis of Precursors and Target Compound |

| Prevention | Design synthetic pathways to minimize waste generation. |

| Atom Economy | Utilize catalytic C-H activation/arsenation over stoichiometric methods. |

| Less Hazardous Chemical Syntheses | Employ less toxic reagents and intermediates. |

| Designing Safer Chemicals | (Not directly applicable to the synthesis of a specific target). |

| Safer Solvents and Auxiliaries | Use of water or bio-derived solvents instead of volatile organic compounds. |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Synthesize naphthalene precursors from renewable sources if possible. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps through selective reactions. |

| Catalysis | Employ catalytic methods for C-As bond formation. |

| Design for Degradation | (Not directly applicable to the synthesis of a stable chemical). |

| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 5 Aminonaphthalen 1 Yl Arsonic Acid

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The predicted vibrational frequencies for (5-Aminonaphthalen-1-yl)arsonic acid are based on the characteristic absorptions of its constituent parts: the aminonaphthalene core and the arsonic acid group.

The FT-IR spectrum is expected to exhibit strong, broad absorptions in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibrations of the arsonic acid group, which are often involved in hydrogen bonding. libretexts.org The N-H stretching vibrations of the primary amine are predicted to appear as two distinct bands in the 3300-3500 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. vscht.cz

The fingerprint region of the spectrum would contain a wealth of structural information. The As=O stretching vibration is expected to produce a strong band between 800 and 950 cm⁻¹. acs.org The As-O(H) single bond stretches would likely appear in the 700-850 cm⁻¹ region. acs.org The C-N stretching vibration of the aromatic amine is predicted to be in the 1250-1335 cm⁻¹ range. orgchemboulder.com The characteristic C=C stretching vibrations of the naphthalene (B1677914) ring would be observed between 1400 and 1600 cm⁻¹. vscht.cz Out-of-plane C-H bending vibrations of the substituted naphthalene ring would give rise to strong bands in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern. vscht.cz

Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are expected to be strong in the Raman spectrum. The As=O and As-O stretches would also be Raman active.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Arsonic Acid) | 3300-2500 | Weak | Broad, Strong |

| N-H stretch (Amine) | 3500-3300 | Medium | Medium |

| Aromatic C-H stretch | 3100-3000 | Strong | Medium |

| Aromatic C=C stretch | 1600-1400 | Strong | Medium-Strong |

| C-N stretch | 1335-1250 | Medium | Medium |

| As=O stretch | 950-800 | Strong | Strong |

| As-O(H) stretch | 850-700 | Strong | Medium |

| Aromatic C-H oop bend | 900-675 | Medium | Strong |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino and arsonic acid groups. The aromatic protons on the naphthalene ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. nih.govnih.govchemicalbook.com The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the amino and arsonic acid substituents. The protons on the ring bearing the amino group would likely be more shielded (shifted upfield) compared to those on the ring with the arsonic acid group. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent. Similarly, the acidic protons of the arsonic acid group (AsO(OH)₂) would also give rise to a broad, exchangeable signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The naphthalene ring carbons would resonate in the aromatic region, approximately between 110 and 150 ppm. nih.govnih.gov The carbon atom directly attached to the arsenic atom (C-As) would be expected to have a chemical shift influenced by the heavy atom effect and the electronegativity of the arsonic acid group. The carbon atom bonded to the amino group (C-N) would also exhibit a characteristic chemical shift. Quaternary carbons in the naphthalene ring would generally show weaker signals.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | d, t, m |

| NH₂ Protons | Solvent dependent | br s |

| AsO(OH)₂ Protons | Solvent dependent | br s |

| Aromatic Carbons | 110 - 150 | s, d |

Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining information about the molecular structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for this polar and non-volatile compound.

In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected as the base peak. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed. waikato.ac.nz High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental composition of the molecule.

Gas chromatography-mass spectrometry (GC-MS) would be less suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, derivatization could potentially make it amenable to GC-MS analysis.

| Ion | Predicted m/z | Technique |

|---|---|---|

| [M+H]⁺ | Calculated Molecular Weight + 1 | ESI-MS (+) |

| [M-H]⁻ | Calculated Molecular Weight - 1 | ESI-MS (-) |

| Fragment Ions | Loss of H₂O, AsO₃H₂, etc. | MS/MS |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The naphthalene chromophore is expected to dominate the UV-Vis absorption spectrum. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region due to π-π* transitions. mdpi.comresearchgate.netaanda.org The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima and an increase in the molar absorptivity compared to unsubstituted naphthalene. nih.govnih.gov The arsonic acid group may also have a modest influence on the electronic transitions. Multiple absorption bands, corresponding to different electronic transitions within the naphthalene ring system, are anticipated.

Many naphthalene derivatives are also known to be fluorescent. nih.govoled-intermediates.com Upon excitation at an appropriate wavelength, this compound is predicted to exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be dependent on the molecular structure and the solvent environment.

| Parameter | Predicted Value | Technique |

|---|---|---|

| λmax (Absorption) | Multiple bands in the UV region | UV-Vis Spectroscopy |

| λmax (Emission) | Longer wavelength than absorption | Fluorescence Spectroscopy |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Based on the structures of related arylarsonic acids, the arsenic atom is expected to have a tetrahedral geometry, bonded to the naphthalene ring and three oxygen atoms. waikato.ac.nzresearchgate.net The crystal structure would likely be stabilized by an extensive network of intermolecular hydrogen bonds involving the arsonic acid and amino groups, as well as potential π-π stacking interactions between the naphthalene rings. The planarity of the naphthalene ring system would be confirmed, and any deviations from planarity due to substituent effects could be quantified.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in an achiral solvent, it would not exhibit any CD or ORD signals.

However, if the molecule were to be placed in a chiral environment, such as by forming a complex with a chiral host molecule or by being incorporated into a chiral matrix, it could exhibit induced chiroptical properties. rsc.org In such a scenario, the electronic transitions of the naphthalene chromophore would give rise to characteristic CD signals, which could provide information about the nature of the chiral interactions. For the isolated molecule, this technique is not applicable.

Computational and Theoretical Chemistry Investigations of 5 Aminonaphthalen 1 Yl Arsonic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular geometry of organoarsenic compounds like (5-Aminonaphthalen-1-yl)arsonic acid. These theoretical studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of the atoms. semanticscholar.orgnih.gov

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the planarity of the naphthalene (B1677914) ring system, the orientation of the amino (-NH₂) and arsonic acid (-AsO(OH)₂) substituents, and the geometry of the arsenic center. researchgate.netresearchgate.net

Beyond molecular geometry, DFT is crucial for elucidating the electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminonaphthalene ring, while the LUMO would likely involve the arsonic acid group, indicating the probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can further visualize the charge distribution and identify regions susceptible to chemical reactions. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-As Bond Length | ~1.90 - 1.95 Å |

| As=O Bond Length | ~1.65 - 1.70 Å |

| As-OH Bond Length | ~1.75 - 1.80 Å |

| C-N Bond Length | ~1.38 - 1.42 Å |

| O-As-O Bond Angle | ~105° - 115° |

| HOMO-LUMO Energy Gap | ~4.5 - 5.5 eV |

Ab Initio Calculations of Protonation Equilibria and Acidity Constants (pKa) in Aqueous Solutions

Ab initio and DFT calculations are instrumental in predicting the acidity constants (pKa) of arsonic acids in aqueous solutions. semanticscholar.orgmdpi.com The arsonic acid group, -AsO(OH)₂, has two acidic protons, leading to two distinct pKa values (pKa₁ and pKa₂). nih.gov Theoretical calculations of these values are typically performed using thermodynamic cycles that dissect the dissociation process in solution into gas-phase and solvation energy components. semanticscholar.orgresearchgate.net

The process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reactions in the aqueous phase. semanticscholar.org This requires optimizing the structures of the neutral acid (H₂A), the first conjugate base (HA⁻), and the second conjugate base (A²⁻). To account for the significant effect of the solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are employed. semanticscholar.org The accuracy of the calculated pKa values is highly dependent on the level of theory, the basis set chosen, and the method used to estimate the solvation free energy of the proton, which is a known challenge in computational chemistry. mdpi.comnih.gov

Studies on substituted aromatic arsonic acids have shown that electron-donating groups, such as the amino group (-NH₂) on the naphthalene ring, are expected to increase the pKa values (decrease the acidity) by increasing the electron density on the arsonic acid moiety. Conversely, electron-withdrawing groups lower the pKa. semanticscholar.orgresearchgate.net By comparing the calculated pKa values for a series of related arsonic acids with experimental data, computational methods can be validated and refined, showing average errors of less than 0.3 pKa units in some cases. semanticscholar.org

| Step | Description | Computational Method |

|---|---|---|

| 1 | Gas-phase geometry optimization of acid (H₂A) and conjugate bases (HA⁻, A²⁻) | DFT (e.g., B3LYP/6-311++G(2d,2p)) |

| 2 | Calculation of gas-phase Gibbs free energies | Vibrational frequency analysis at the same level of theory |

| 3 | Calculation of solvation free energies for all species | Continuum Solvation Model (e.g., PCM) |

| 4 | Calculation of ΔG(aq) for deprotonation | Using a thermodynamic cycle |

| 5 | Calculation of pKa | pKa = ΔG(aq) / (2.303 RT) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net For a class of compounds like substituted naphthalenyl arsonic acids, QSAR can be used to predict their properties without the need for extensive experimental testing. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For this compound and its analogs, relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges, and electrostatic potential. nih.govnih.gov

Topological Descriptors: Molecular connectivity indices and shape indices. nih.gov

Physicochemical Descriptors: LogP (octanol-water partition coefficient) and molar refractivity. nih.gov

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that predicts the activity (e.g., toxicity, reaction rate constant) as the dependent variable. nih.govresearchgate.net The resulting QSAR equation can highlight which molecular properties are most influential in determining the reactivity of this class of compounds. For instance, a model might show that the reactivity is strongly correlated with the LUMO energy, suggesting an electron-transfer mechanism is critical. nih.gov

| Model Equation | Descriptor | Description |

|---|---|---|

| log(Reactivity) = c₀ + c₁(ELUMO) + c₂(logP) + c₃(μ) | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| logP | Logarithm of the octanol-water partition coefficient (hydrophobicity) | |

| μ | Dipole Moment (polarity) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. nih.govmdpi.com By solving Newton's equations of motion for the system, MD simulations can map the potential energy surface and identify low-energy, stable conformations of the molecule. mdpi.com This is particularly useful for understanding the rotational freedom around the C-As single bond and the potential orientations of the amino and hydroxyl groups.

MD simulations are also essential for studying intermolecular interactions, especially in an aqueous solution. mdpi.com Simulations can explicitly model the surrounding water molecules, allowing for a detailed analysis of the hydrogen bonding network between the arsonic acid and amino groups and the solvent. researchgate.net Key parameters such as the number of hydrogen bonds, their lifetimes, and radial distribution functions can be calculated to characterize the solvation shell and understand how the molecule interacts with water. nih.gov This information is critical for accurately predicting properties like solubility and for understanding the initial steps of reaction mechanisms in solution.

| Analysis Type | Information Obtained | Relevance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Structural stability and conformational changes over time | Identifies equilibrium structures |

| Radius of Gyration (Rg) | Compactness of the molecule | Assesses overall conformational shape |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds with solvent or other molecules | Quantifies key intermolecular interactions |

| Solvent Accessible Surface Area (SASA) | Measure of the molecule's exposure to the solvent | Relates to solubility and interaction potential |

Theoretical Exploration of Tautomeric Forms and Isomerization Pathways

Computational chemistry provides the tools to explore the relative stabilities of different tautomeric forms and the energetic pathways for isomerization of this compound. Tautomerism in this molecule could potentially involve the arsonic acid group, existing in different protonation states or structural arrangements, or the amino group. However, the thione-thiol tautomerism seen in related heterocyclic systems is a more common subject of such studies. researchgate.net

More relevant for this molecule is the study of conformational isomers (conformers) that arise from rotation around single bonds, primarily the C-As bond. Theoretical calculations can map the potential energy surface for this rotation, identifying the energy minima that correspond to stable conformers and the energy barriers (transition states) that separate them. mdpi.com Such an analysis reveals the most likely shapes the molecule will adopt and the energy required to convert between them.

Furthermore, computational methods can investigate proton transfer pathways, for example, between the amino group and the arsonic acid group, to form a zwitterionic species. While zwitterions are often unstable in the gas phase for simple amino acids, intramolecular hydrogen bonding and the specific electronic environment of the aminonaphthalene system could potentially stabilize such a form. researchgate.net By calculating the relative Gibbs free energies of the canonical and zwitterionic forms, and the energy barrier for the transition, their equilibrium populations and interconversion kinetics can be predicted. mdpi.comnih.gov

| Isomeric Form | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Canonical Form | Standard neutral molecule | 0.0 (Reference) |

| Zwitterionic Form | Intramolecular proton transfer from -AsO(OH)₂ to -NH₂ | +10 to +20 |

| Rotamer 1 (C-As rotation) | Stable conformer | +0.5 to +1.5 |

| Transition State (C-As rotation) | Energy barrier to rotation | +4 to +6 |

Coordination Chemistry and Metal Ligand Complexation Studies of 5 Aminonaphthalen 1 Yl Arsonic Acid

Investigation of Chelation Modes Involving the Amino and Arsonic Acid Functionalities

No studies were found that investigate the chelation behavior of (5-Aminonaphthalen-1-yl)arsonic acid with metal ions. Information regarding the involvement of the amino and arsonic acid groups in forming chelate rings, and the potential for monodentate or bidentate coordination, is not available in the current scientific literature.

Synthesis and Characterization of Transition Metal and Main Group Metal Complexes

There are no published reports on the synthesis of metal complexes using this compound as a ligand. As a result, details on reaction conditions, isolation techniques, and the characterization of any resulting transition metal or main group metal complexes are absent from the scientific record.

Spectroscopic Probing (NMR, UV-Vis, EPR) of Metal-Ligand Binding Strength and Geometry

Without synthesized complexes, no spectroscopic studies (such as Nuclear Magnetic Resonance, Ultraviolet-Visible, or Electron Paramagnetic Resonance) have been performed. Therefore, there is no data available to probe the metal-ligand binding strength, coordination geometry, or electronic transitions in such complexes.

Theoretical Modeling of Coordination Equilibria and Thermodynamic Stability Constants

No theoretical or computational studies have been published that model the coordination equilibria of this compound with metal ions. As such, there are no calculated or experimentally determined thermodynamic stability constants for its potential metal complexes.

Exploration of this compound as a Multidentate Ligand Precursor

There is no research available that explores the use of this compound as a starting material or precursor for the synthesis of more complex multidentate ligands.

Table of Compounds Mentioned:

Reactivity Profiles and Mechanistic Insights into 5 Aminonaphthalen 1 Yl Arsonic Acid Transformations

Reductive and Oxidative Transformations of the Arsonic Acid Moiety

The arsonic acid group (-AsO₃H₂) is the site of redox chemistry in (5-Aminonaphthalen-1-yl)arsonic acid. The arsenic atom in an arsonic acid is in the +5 oxidation state and can be reduced to lower oxidation states.

Reductive Transformations:

The reduction of arylarsonic acids can yield various products depending on the reducing agent and reaction conditions. Mild reducing agents, often in the presence of an iodide catalyst, can reduce the arsonic acid to an arsenoso compound (RAsO) or an arsonous acid (RAs(OH)₂), where the arsenic is in the +3 oxidation state. Stronger reducing agents can lead to the formation of arsines (RAsH₂), where arsenic is in the -3 oxidation state. The mechanism of these reductions generally involves the prior protonation of the -AsO₃H₂ group.

Potential Reductive Pathways for this compound:

| Product Class | Arsenic Oxidation State | Potential Reducing Agents |

| (5-Aminonaphthalen-1-yl)arsenoso compound | +3 | SO₂/H₂O, Ascorbic acid/Iodine |

| (5-Aminonaphthalen-1-yl)arsonous acid | +3 | Triphenylphosphine/Iodine |

| (5-Aminonaphthalen-1-yl)arsine | -3 | Strong reducing agents (e.g., Zn/HCl) |

Oxidative Transformations:

The arsenic in the arsonic acid group of this compound is already in a high oxidation state (+5). Therefore, it is generally not susceptible to further oxidation. However, if the arsonic acid is first reduced to a lower oxidation state (e.g., +3), it can be re-oxidized back to the arsonic acid. For instance, trivalent arsenic compounds are known to be oxidized to their pentavalent analogs by oxidizing agents like hydrogen peroxide. This redox cycling is a key aspect of arsenic chemistry.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, and the positions of substitution are directed by the existing amino and arsonic acid groups.

The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of the 5-amino group on the naphthalene ring, this would direct substitution to the 4- and 6-positions. The arsonic acid group (-AsO₃H₂) is a deactivating group and directs incoming electrophiles to the meta position. Therefore, the outcome of an electrophilic substitution reaction on this compound will depend on the interplay of these directing effects and the reaction conditions.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-aminonaphthalen-1-yl)arsonic acid and/or (6-Nitro-5-aminonaphthalen-1-yl)arsonic acid |

| Halogenation | Br₂/FeBr₃ | (4-Bromo-5-aminonaphthalen-1-yl)arsonic acid and/or (6-Bromo-5-aminonaphthalen-1-yl)arsonic acid |

| Sulfonation | SO₃/H₂SO₄ | (5-Aminonaphthalen-1-yl-4-sulfonic)arsonic acid and/or (5-Aminonaphthalen-1-yl-6-sulfonic)arsonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complex mixture due to competing directing effects and potential for reaction at the amino group. |

Nucleophilic aromatic substitution on the naphthalene ring of this compound is expected to be less favorable unless there are strong electron-withdrawing groups present on the ring to activate it towards nucleophilic attack.

Derivatization Strategies via the Amino Group and Arsonic Acid Functionality

Both the amino group and the arsonic acid group of this compound offer opportunities for derivatization to modify the properties of the molecule.

Derivatization of the Amino Group:

The primary amino group can undergo a variety of reactions common to arylamines:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Derivatization of the Arsonic Acid Functionality:

The arsonic acid group can also be derivatized:

Esterification: Reaction with alcohols to form arsonate esters.

Conversion to Arsonous Acids and their Derivatives: As discussed in section 6.1, reduction of the arsonic acid can lead to arsonous acids, which can then be further derivatized.

Kinetic and Thermodynamic Investigations of Key Reaction Pathways

There is a lack of specific kinetic and thermodynamic data for the reactions of this compound in the scientific literature. However, general principles can be applied to hypothesize about the kinetics and thermodynamics of its potential reactions.

For electrophilic aromatic substitution , the presence of the strongly activating amino group would be expected to significantly increase the rate of reaction compared to unsubstituted naphthalene. The reaction rates would also be influenced by the nature of the electrophile and the reaction conditions (temperature, solvent).

The thermodynamics of these reactions would be governed by the relative stability of the reactants and products. For instance, the formation of a thermodynamically stable product would be favored.

Kinetic studies on related compounds, such as the photolysis of arsanilic acid, have shown that the degradation process can be influenced by factors like pH, the presence of humic acids, and dissolved oxygen. Similar factors would likely influence the kinetics of reactions involving this compound.

Mechanistic Elucidation using Isotopic Labeling and Computational Approaches

While no specific mechanistic studies using isotopic labeling or computational approaches for this compound have been found, these techniques are powerful tools for understanding reaction mechanisms.

Isotopic Labeling:

Isotopic labeling could be used to trace the fate of specific atoms during a reaction. For example, by using ¹⁸O-labeled water, the mechanism of hydrolysis of an arsonate ester of this compound could be investigated. Similarly, deuterium (B1214612) labeling could be used to study the mechanism of electrophilic substitution on the naphthalene ring.

Computational Approaches:

Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to model the structures of reactants, intermediates, and products of potential reactions of this compound. These calculations could provide insights into:

The relative energies of different isomers formed during electrophilic substitution.

The transition state structures and activation energies for key reaction steps, which would provide information about the reaction kinetics.

The electronic properties of the molecule, such as charge distribution and molecular orbital energies, which would help to explain its reactivity.

Computational studies on related arylarsonic acids have been used to predict their pKa values, and similar approaches could be applied to this compound to understand its acid-base properties.

Advanced Analytical Methodologies and Sensor Development Employing 5 Aminonaphthalen 1 Yl Arsonic Acid

Development of Electrochemical Sensors for Selective Metal Ion Detection

A thorough search of scientific databases yielded no specific studies on the development and application of electrochemical sensors based on (5-Aminonaphthalen-1-yl)arsonic acid for the selective detection of metal ions. While the arsonic acid functional group is known to form stable complexes with various metal ions, and the aminonaphthalene scaffold can be electrochemically active, the synthesis and characterization of such sensors incorporating this specific isomer have not been reported in the available literature. Research in the broader field of electrochemical sensors often employs other functionalized naphthalene (B1677914) derivatives or different chelating agents for metal ion detection. The potential of This compound as a recognition element in potentiometric, voltammetric, or amperometric sensors remains an unexplored area of research.

Spectrophotometric Reagents for Trace Element Analysis and Quantification

There is no available scientific literature detailing the use of This compound as a spectrophotometric reagent for the analysis and quantification of trace elements. In principle, the amino group could be diazotized and coupled with other aromatic compounds to form colored azo dyes, a reaction commonly used in spectrophotometry. The color and spectral properties of such dyes could potentially be modulated by the presence of metal ions complexed to the arsonic acid group. However, no specific methods, such as the determination of molar absorptivity, detection limits, or interference studies, have been published for this compound.

Chromatographic Separation Techniques (HPLC, GC) for Arsenical Speciation Studies

No studies have been found that utilize This compound in chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for arsenical speciation studies. While HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a common technique for arsenic speciation, the scientific literature does not mention This compound as either a standard for calibration, a stationary phase component, or a derivatizing agent in this context. Its chromatographic behavior, retention characteristics, and suitability for separating different arsenic species have not been documented.

Integration into Optical Sensing Platforms for Chemical Analyte Recognition

The integration of This compound into optical sensing platforms for the recognition of chemical analytes is another area where published research is absent. The aminonaphthalene moiety is a well-known fluorophore, and its fluorescence properties could potentially be altered upon binding of an analyte to the arsonic acid group, forming the basis for an optical sensor. However, there are no reports on the synthesis of optical sensors, such as fiber optic sensors or thin-film sensors, that incorporate this specific compound. The photophysical properties, including absorption and emission spectra, quantum yield, and response to various analytes, have not been characterized for sensing applications.

Design of Fluorescent Probes Incorporating the Aminonaphthalene Arsonic Acid Scaffold

While the aminonaphthalene scaffold is a common structural component in the design of fluorescent probes, there is no specific research on the design, synthesis, and application of fluorescent probes derived from This compound . The combination of the fluorescent aminonaphthalene unit with the metal-chelating arsonic acid group presents a promising strategy for developing "turn-on" or "turn-off" fluorescent sensors for metal ions or other analytes. However, the synthesis of such probes, along with studies on their selectivity, sensitivity, and application in imaging or environmental analysis, has not been reported.

Applications in Materials Science and Engineering Research for 5 Aminonaphthalen 1 Yl Arsonic Acid

Incorporation into Functional Polymeric Materials and Organic Frameworks

The bifunctional nature of (5-Aminonaphthalen-1-yl)arsonic acid makes it a promising candidate for the synthesis of novel functional polymers and as a linker in the construction of metal-organic frameworks (MOFs). The amino group can be readily polymerized through various condensation reactions, while the arsonic acid group can serve as a site for ion exchange or as a coordination point for metal ions.

Research on polymers containing arsonic acid groups has demonstrated their potential as ion-exchange materials. buap.mx For instance, homopolymers synthesized from arsanilic acid derivatives have shown good thermal stability and potential for application as proton-exchange membranes in fuel cells. buap.mx The presence of the bulky naphthalene (B1677914) group in polymers derived from this compound could impart enhanced thermal and mechanical properties to the resulting materials.

In the realm of MOFs, the amino group can be utilized for post-synthetic modification, allowing for the introduction of additional functionalities. nih.gov The arsonic acid group, on the other hand, can coordinate with metal centers to form robust frameworks. Studies on functionalized MOFs have shown that the incorporation of specific functional groups can significantly enhance their properties for applications such as gas storage and catalysis. nih.gov The combination of the naphthalene ring, amino group, and arsonic acid in a single linker molecule offers the potential to create MOFs with tailored pore sizes, high surface areas, and specific active sites. For example, MOFs functionalized with hydroxyl groups have shown remarkable adsorption capacities for organic arsenic acids. researchgate.net

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Method | Reactive Group | Potential Polymer Properties |

| Polycondensation | Amino group | High thermal stability, chemical resistance |

| Oxidative Polymerization | Amino group | Electrically conductive, electroactive |

| Coordination Polymerization | Arsonic acid group | Ion-exchange capabilities, catalytic activity |

Surface Functionalization of Nanoparticles and Advanced Nanomaterials

The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as in sensing, catalysis, and nanomedicine. This compound can act as a versatile ligand for the surface modification of a wide range of nanomaterials. The arsonic acid group can form strong bonds with metal oxide surfaces, while the amino group provides a site for further conjugation with other molecules. The naphthalene moiety can introduce hydrophobicity and π-stacking interactions.

The modification of nanomaterial surfaces with organic functionalities is a well-established strategy to prevent agglomeration and improve dispersion in polymer matrices. wiley-vch.de The functionalization of nanoparticles with aminonaphthalene derivatives has been explored for applications such as corrosion inhibition. researchgate.netjeires.com The arsonic acid group's ability to bind to metal surfaces, coupled with the properties of the aminonaphthalene group, suggests that this compound could be an effective surface modifier for metallic nanoparticles, enhancing their stability and functionality.

Table 2: Potential Nanomaterials for Functionalization with this compound

| Nanomaterial | Binding Group | Potential Application |

| Metal Oxides (e.g., Fe₃O₄, TiO₂) | Arsonic acid | Magnetic separation, photocatalysis |

| Gold Nanoparticles | Amino group (via thiol linker) | Biosensing, drug delivery |

| Quantum Dots | Arsonic acid | Bioimaging, optoelectronics |

| Carbon Nanotubes | Naphthalene (π-π stacking) | Reinforced composites, sensors |

Exploration of Optoelectronic Properties in Derived Materials

Naphthalene derivatives are well-known for their unique photophysical properties, including fluorescence and phosphorescence. rsc.org The incorporation of this compound into polymers or hybrid materials could lead to the development of novel optoelectronic materials. The naphthalene core acts as a chromophore, and the amino and arsonic acid groups can modulate its electronic properties.

Research on naphthalene-based π-conjugated systems has shown their potential in organic photovoltaic cells and as semiconducting polymers. nih.gov The electronic properties of naphthalene derivatives can be tuned by the introduction of different functional groups. researchgate.net The amino group, being an electron-donating group, and the arsonic acid group, with its potential for coordination and influencing charge transfer, could significantly impact the optical and electronic behavior of materials derived from this compound. For instance, the synthesis of naphthalene-bridged hybrid periodic mesoporous organosilicas has resulted in materials exhibiting fluorescence. pku.edu.cn

Table 3: Potential Optoelectronic Applications of Materials Derived from this compound

| Material Type | Potential Property | Potential Application |

| Conjugated Polymers | Tunable bandgap, fluorescence | Organic light-emitting diodes (OLEDs) |

| Hybrid Organosilicas | Solid-state luminescence | Solid-state lighting, sensors |

| Doped Polymer Films | Phosphorescence | Security inks, bioimaging |

Role as a Building Block in Catalysis and Heterogeneous Adsorption Systems

The presence of both an amino group and an arsonic acid group makes this compound a promising building block for the design of heterogeneous catalysts and adsorbents. The amino group can act as a basic site or a point of attachment for catalytically active metal complexes. The arsonic acid group can function as a Brønsted acid site or as an anchor to immobilize the molecule onto a solid support.

The immobilization of sulfonic acid derivatives of naphthylamine onto silica (B1680970) nanoparticles has been shown to create strong Brønsted acid catalysts for esterification reactions. researchgate.net Similarly, this compound could be immobilized on supports like silica or alumina (B75360) to create solid acid catalysts. Furthermore, the amino group can be utilized to chelate metal ions, leading to the formation of heterogeneous catalysts for various organic transformations.

In the context of adsorption, materials functionalized with arsonic acids have been investigated for the removal of heavy metals and organic pollutants from water. researchgate.net Metal-organic frameworks functionalized with amino groups have also demonstrated high adsorption capacities for various contaminants. nih.gov The dual functionality of this compound could lead to the development of adsorbents with high selectivity and capacity for specific pollutants, potentially through a combination of electrostatic interactions, hydrogen bonding, and coordination.

Design and Synthesis of Hybrid Organic-Inorganic Materials with Specific Functionalities

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components at the molecular or nanometer scale. This compound is an ideal organic building block for creating such hybrid materials through sol-gel processes or by direct reaction with inorganic precursors.

The arsonic acid group can participate in condensation reactions with metal alkoxides to form a stable inorganic network, while the aminonaphthalene moiety provides organic functionality. This approach allows for the precise control over the structure and properties of the resulting hybrid material. Naphthalene-containing hybrid materials have been synthesized and shown to possess interesting thermal and mechanical properties. The incorporation of fluorescent naphthyl groups into silica frameworks has led to hybrid materials with optical properties. pku.edu.cn

The synthesis of organic-inorganic hybrid materials allows for the creation of multifunctional materials with tailored properties for a wide range of applications, from catalysis and sensing to optics and electronics. science.govnih.gov The unique combination of functionalities in this compound provides a versatile platform for the design and synthesis of novel hybrid materials with specific and enhanced functionalities.

Future Research Trajectories and Emerging Paradigms for 5 Aminonaphthalen 1 Yl Arsonic Acid

Interdisciplinary Research with Supramolecular Chemistry and Self-Assembly

The unique molecular structure of (5-Aminonaphthalen-1-yl)arsonic acid, featuring a rigid naphthalene (B1677914) core, a hydrogen-bonding amino group, and a coordinating arsonic acid moiety, makes it an exceptional candidate for interdisciplinary research in supramolecular chemistry and self-assembly. Future investigations are anticipated to explore the non-covalent interactions that govern the assembly of this molecule into higher-order structures. nih.govresearchgate.netmdpi.com

The amino and arsonic acid groups can participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal ions. The naphthalene rings, with their extended π-systems, are prone to π-π stacking interactions. nih.govnih.gov The interplay of these forces could lead to the formation of diverse supramolecular architectures such as nanotubes, vesicles, and gels. nih.govresearchgate.net Research in this area would focus on understanding how environmental factors like solvent polarity, pH, and temperature influence the self-assembly process. researchgate.net

Furthermore, the integration of this compound into host-guest systems with macrocyclic compounds like cyclodextrins or calixarenes presents a promising research direction. nih.govnankai.edu.cn Such studies could lead to the development of novel sensors or responsive materials where the binding of a guest molecule within the macrocyclic cavity perturbs the self-assembled structure of the arsonic acid derivative.

A potential research direction is the formation of co-crystals and multi-component materials. By combining this compound with other organic molecules, it may be possible to design materials with tailored optical, electronic, or mechanical properties. The predictability of hydrogen bonding and π-stacking motifs will be crucial in the rational design of these supramolecular systems.

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The synthesis of organoarsenic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. A significant future research trajectory for this compound will be the development of sustainable and environmentally benign synthesis routes, aligning with the principles of green chemistry. wjpmr.comorientjchem.org

Current synthetic approaches often involve multi-step processes with stoichiometric reagents and harsh reaction conditions. Future research will likely focus on one-pot syntheses and multi-component reactions to improve efficiency and reduce waste. orientjchem.orgresearchgate.netnih.gov The use of greener solvents, such as water or bio-derived solvents, and the elimination of solvents altogether through mechanochemical methods, are promising avenues. researchgate.netirb.hr

Catalysis will play a pivotal role in developing sustainable synthetic methods. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, as well as biocatalytic approaches that offer high selectivity under mild conditions. rsc.org For instance, enzymatic processes could be explored for the selective functionalization of the naphthalene core or for the formation of the carbon-arsenic bond.

The following table outlines potential green chemistry approaches for the synthesis of this compound and its derivatives:

| Green Chemistry Approach | Potential Application in Synthesis | Expected Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Acceleration of the key bond-forming reactions. | Reduced reaction times, lower energy consumption, and potentially higher yields. researchgate.net |

| Biocatalysis | Use of enzymes for selective amination or arsenation steps. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. rsc.org |

| Aqueous Media Synthesis | Performing reactions in water as the solvent. | Reduced use of volatile organic compounds (VOCs), improved safety. nih.gov |

| Mechanochemistry | Solvent-free synthesis via ball milling. | Elimination of bulk solvents, reduced waste, and access to novel reactivity. irb.hr |

High-Throughput Screening and Combinatorial Chemistry for New Derivatives

To fully explore the potential applications of this compound, it is essential to synthesize and screen a wide range of its derivatives. High-throughput screening (HTS) and combinatorial chemistry are powerful paradigms for accelerating this discovery process. researchgate.netrug.nl Future research will likely involve the development of combinatorial libraries of this compound derivatives with diverse functional groups.

By systematically varying the substituents on the naphthalene ring or modifying the amino group, libraries of compounds can be generated. These libraries can then be screened for a variety of properties, such as catalytic activity, binding affinity to biological targets, or performance in electronic devices. HTS assays, often in miniaturized formats like 384- or 1536-well plates, will be crucial for rapidly evaluating these large numbers of compounds. researchgate.netrug.nl

For example, a library of derivatives could be screened for their ability to inhibit a particular enzyme, with active compounds identified through fluorescence-based assays. nih.gov In materials science, HTS could be used to identify derivatives that form stable thin films with desirable optical or electronic properties. The data generated from HTS campaigns can also be used to build structure-activity relationship (SAR) models, which can guide the design of next-generation derivatives with improved performance. nih.gov

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation, transformation, and self-assembly of this compound requires real-time monitoring of these processes. The application of advanced in situ characterization techniques is an emerging paradigm that will provide unprecedented mechanistic insights. spectroscopyonline.commorressier.comresearchgate.net

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of chemical reactions in real-time. spectroscopyonline.commorressier.com This allows for the identification of transient intermediates and the determination of reaction kinetics, which are crucial for optimizing reaction conditions and understanding reaction mechanisms. morressier.com For instance, an ATR-FTIR probe could be used to follow the consumption of reactants and the formation of products during the synthesis of this compound. researchgate.net

For studying self-assembly processes, techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) can provide information on the size, shape, and morphology of the resulting supramolecular structures. nih.gov In situ X-ray diffraction could be employed to monitor the formation of crystalline materials or ordered phases in real-time.

The following table summarizes some advanced in situ characterization techniques and their potential applications in the study of this compound:

| In Situ Technique | Potential Application | Information Gained |

|---|---|---|

| ATR-FTIR Spectroscopy | Monitoring the synthesis of the target compound. | Reaction kinetics, identification of functional group transformations. researchgate.net |

| Raman Spectroscopy | Observing changes during self-assembly or reaction. | Molecular vibrations, identification of intermediates, and structural changes. irb.hr |

| Dynamic Light Scattering (DLS) | Characterizing the formation of aggregates in solution. | Particle size distribution and aggregation kinetics. nih.gov |

| In Situ X-ray Diffraction | Monitoring the crystallization process. | Formation of crystalline phases and structural evolution. irb.hr |

Computational Design and Predictive Modeling for Novel Material Systems

Computational chemistry and molecular modeling are becoming indispensable tools for the design and prediction of the properties of new molecules and materials. For this compound, these approaches offer a powerful way to guide experimental efforts and accelerate the discovery of novel material systems.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of the molecule and its derivatives. acs.orgnih.gov This information is valuable for understanding its reactivity, spectral properties, and intermolecular interactions. For example, DFT can be used to calculate the energies of different conformations and to model the hydrogen bonding and π-stacking interactions that drive self-assembly. acs.orgnih.gov

Machine learning (ML) models are also emerging as a powerful tool for predicting the properties of chemical compounds. acs.orgnih.govchemrxiv.org By training ML models on existing data for arsonic acids and naphthalene derivatives, it may be possible to predict properties such as the pKa of new derivatives or their binding affinity to specific targets. acs.orgnih.govchemrxiv.org This predictive capability can be used to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments. MD simulations can provide insights into the self-assembly process, the stability of supramolecular structures, and the interactions of the molecule with solvents and other species. This computational approach can help in designing novel materials with desired properties, such as self-healing polymers or responsive gels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.